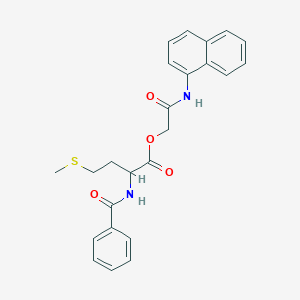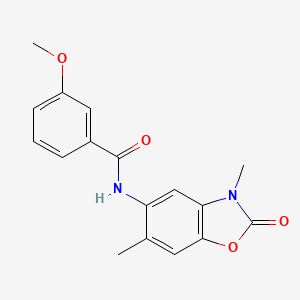![molecular formula C24H35N3O6S B5079191 {2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE](/img/structure/B5079191.png)
{2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a nitro group, and a methoxy group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE typically involves multiple steps:
Formation of the sulfonamide linkage: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond.
Introduction of the nitro group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes due to its sulfonamide group.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its sulfonamide moiety.
Anti-inflammatory: Potential use in anti-inflammatory drugs.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of dyes, pigments, and other chemicals.
Mécanisme D'action
The mechanism of action of {2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, leading to antimicrobial effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Nitrobenzene: Contains a nitro group but lacks the sulfonamide and methoxy groups.
Methoxybenzene (Anisole): Contains a methoxy group but lacks the nitro and sulfonamide groups.
Uniqueness
{2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and potential applications in various fields. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for different environments and uses.
Propriétés
IUPAC Name |
N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O6S/c1-18(2)14-25(15-19(3)4)16-21(28)17-26(34(31,32)22-9-7-6-8-10-22)23-13-20(27(29)30)11-12-24(23)33-5/h6-13,18-19,21,28H,14-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZICYTQLNSXHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(CN(C1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5079109.png)
![N-(4-piperidin-1-ylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B5079113.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5079121.png)



![2-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B5079141.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate](/img/structure/B5079147.png)
![5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5079165.png)
![2,4-dichloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5079174.png)
![4-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5079180.png)
![2-(4-bromophenyl)-3-[2-(4-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5079187.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5079190.png)
![Methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate](/img/structure/B5079195.png)
